molecular formula C22H28N2O2 B2716947 3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide CAS No. 953917-06-1

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide

Cat. No.: B2716947
CAS No.: 953917-06-1
M. Wt: 352.478
InChI Key: IZUVUQSGOACEDU-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained attention in the scientific community due to its potential therapeutic and environmental applications. It has a molecular weight of 401.5 g/mol and is known for its unique chemical structure, which includes a morpholine ring and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide typically involves the condensation of 3-methylbenzoic acid with 4-(2-phenylmorpholino)butylamine. This reaction is usually carried out in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) under solvent-free conditions at room temperature . The reaction can also be catalyzed by copper(II) triflate (Cu(OTf)2) to improve the yield and efficiency .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide stands out due to its unique combination of a morpholine ring and a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-18-8-7-11-20(16-18)22(25)23-12-5-6-13-24-14-15-26-21(17-24)19-9-3-2-4-10-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUVUQSGOACEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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